2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
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Overview
Description
2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide is a complex organic compound that features a unique combination of pyrrolidine, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the construction of the thiazole and pyrimidine rings, followed by the introduction of the pyrrolidine moiety. The final step involves the acylation of the intermediate with N-phenylacetamide.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrimidine Ring Formation: The pyrimidine ring is typically formed through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Pyrrolidine Introduction: The pyrrolidine ring can be introduced through a reductive amination reaction, where a ketone or aldehyde is reacted with pyrrolidine in the presence of a reducing agent.
Final Acylation: The final step involves the acylation of the intermediate compound with N-phenylacetamide using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings, where nucleophiles replace leaving groups such as halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines, thiols, and alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It may exhibit antiviral, anticancer, and antimicrobial properties.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored for its potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways. For example, it may inhibit enzymes critical for viral replication or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses. It may also induce apoptosis in cancer cells by activating caspases.
Comparison with Similar Compounds
2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine ring and are studied for their anticancer and antiviral activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their diverse biological activities, including enzyme inhibition and receptor modulation.
Thiazole Derivatives: Thiazole-containing compounds exhibit a wide range of medicinal properties, such as antimicrobial and anticancer activities.
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Uniqueness: : The combination of pyrrolidine, thiazole, and pyrimidine rings in this compound provides a unique structural framework that may result in distinct biological activities and therapeutic potential.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-13(19-12-6-2-1-3-7-12)10-22-11-18-15-14(16(22)24)25-17(20-15)21-8-4-5-9-21/h1-3,6-7,11H,4-5,8-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSCQSSGXUWASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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